molecular formula C11H15NO3 B13164619 (2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid

(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid

Cat. No.: B13164619
M. Wt: 209.24 g/mol
InChI Key: ZRGWPEFIQVEQTO-WPRPVWTQSA-N
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Description

(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a formyl group and a methylpentanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalytic amount of iron (III) chloride under mild conditions . The formyl group can be introduced via Vilsmeier-Haack formylation, using DMF and POCl3 as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both a formyl group and a methylpentanoic acid side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S,3S)-2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid

InChI

InChI=1S/C11H15NO3/c1-3-8(2)10(11(14)15)12-6-4-5-9(12)7-13/h4-8,10H,3H2,1-2H3,(H,14,15)/t8-,10-/m0/s1

InChI Key

ZRGWPEFIQVEQTO-WPRPVWTQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N1C=CC=C1C=O

Canonical SMILES

CCC(C)C(C(=O)O)N1C=CC=C1C=O

Origin of Product

United States

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